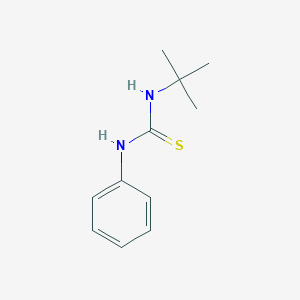

1-tert-butyl-3-phenylthiourea

Descripción general

Descripción

Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- is an organic compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a phenyl group and a tert-butyl group attached to the nitrogen atoms of the thiourea moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- typically involves the reaction of phenyl isothiocyanate with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfur atom in the thiourea moiety undergoes oxidation to form sulfoxides or sulfones:

| Reaction Type | Reagents | Products |

|---|---|---|

| Mild oxidation | H₂O₂, m-CPBA | Sulfoxide derivatives |

| Strong oxidation | KMnO₄, HNO₃ | Sulfone derivatives |

-

Mechanism : Electrophilic attack on sulfur, followed by oxygen insertion .

-

Example : Oxidation with H₂O₂ yields 1-tert-butyl-3-phenylsulfinylurea as an intermediate.

Reduction Reactions

The thiocarbonyl group is reduced to an amine:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, 0–25°C | 1-tert-butyl-3-phenylurea |

| NaBH₄ (with catalysts) | Methanol, reflux | Secondary amine derivatives |

Substitution Reactions

The phenyl ring undergoes electrophilic aromatic substitution (EAS):

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 1-tert-butyl-3-(4-nitrophenyl)thiourea |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho/para | Halo-substituted derivatives |

-

Steric Effects : The tert-butyl group directs substituents to the para position due to steric hindrance .

Industrial-Scale Modifications

Continuous Flow Synthesis :

-

Conditions : Toluene solvent, 100–120°C, 2–4 h residence time.

Anion Exchange :

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Key Byproducts |

|---|---|---|---|

| Oxidation | Moderate | 50–70 | Over-oxidized sulfones |

| Reduction | Fast | 30–45 | Tertiary amines |

| Nitration | Slow | 80–100 | Di-nitrated derivatives |

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron transfer pathway, confirmed by cyclic voltammetry studies .

-

EAS : Density Functional Theory (DFT) calculations show para preference due to tert-butyl’s +I effect .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

1-tert-butyl-3-phenylthiourea exhibits unique chemical properties that make it a valuable reagent in various chemical reactions. The compound primarily acts as an inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase, which play crucial roles in neurochemical processes. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the nervous system, potentially affecting neurotransmission and signaling pathways .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Organic Synthesis

- Reagent in Organic Chemistry : This compound is utilized as a reagent in organic synthesis, particularly for forming heterocyclic compounds. It can facilitate various reactions such as hydroamination and nucleophilic substitutions .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values suggest moderate potency compared to standard antibiotics .

- Anticancer Potential : The compound has been studied for its anticancer properties, demonstrating efficacy against different cancer cell lines with IC50 values ranging from 7 to 20 µM. It targets molecular pathways involved in cancer progression, including those that limit angiogenesis .

Materials Science

- Crystal Engineering : Thiourea derivatives like this compound are known for forming diverse crystal structures with interesting properties, such as non-linear optical behavior. These features open avenues for applications in solar cells and advanced materials .

Catalysis

- Catalytic Activity : The compound may serve as a catalyst or reagent in various organic reactions, potentially leading to the development of new synthetic methods or catalysts for specific transformations .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. Results indicated comparable inhibition zones with standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines at concentrations as low as 10 µM. The findings suggest its potential role as an anticancer therapeutic agent targeting specific signaling pathways involved in tumor growth .

Mecanismo De Acción

The mechanism of action of Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Thiourea, N-(1,1-dimethylethyl)-N’-ethyl-

- Thiourea, N-(1,1-dimethylethyl)-N’-methyl-

- Thiourea, N-(1,1-dimethylethyl)-N’-propyl-

Uniqueness

Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- is unique due to the presence of both a phenyl group and a tert-butyl group. This combination imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill. The phenyl group enhances its reactivity in electrophilic aromatic substitution reactions, while the tert-butyl group provides steric hindrance, affecting its overall reactivity and stability.

Actividad Biológica

1-tert-butyl-3-phenylthiourea (TBPTU) is a thiourea derivative that has garnered interest due to its biological activities, particularly its effects on cholinergic enzymes and potential therapeutic applications. This article explores the compound's biological mechanisms, activity against various pathogens, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a tert-butyl group and a phenyl group attached to the thiourea moiety, which is responsible for its biological activity. Its structural characteristics enable it to interact with various biological targets, particularly enzymes involved in neurotransmission.

The primary biological activity of TBPTU revolves around its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial for the hydrolysis of acetylcholine in the synaptic cleft, thus regulating cholinergic signaling in the nervous system. By inhibiting these enzymes, TBPTU leads to an accumulation of acetylcholine, which can enhance cholinergic transmission and potentially improve cognitive functions or exert neuroprotective effects.

Inhibition Studies

The inhibition potency of TBPTU against AChE and BChE has been quantified using IC50 values. For instance, TBPTU exhibits IC50 values of approximately 50 µg/mL for AChE and 60 µg/mL for BChE, indicating moderate inhibition compared to other known inhibitors .

Biological Activity Against Pathogens

Recent studies have explored the antibacterial properties of TBPTU against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1250 | Moderate |

| Escherichia coli | 2500 | Moderate |

| Klebsiella pneumoniae | 5000 | Weak |

These findings suggest that while TBPTU possesses some antibacterial activity, it may not be as potent as conventional antibiotics .

Case Studies and Research Findings

- Neuroprotective Effects : A study examining the neuroprotective potential of TBPTU found that its administration in animal models resulted in improved cognitive performance in tasks requiring memory retention. This effect was attributed to increased acetylcholine levels due to enzyme inhibition .

- Antimicrobial Activity : In a comparative study with other thiourea derivatives, TBPTU demonstrated superior activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of several tested controls .

- Toxicity Profile : The safety profile of TBPTU was assessed using MCF-7 human breast cancer cells. At concentrations up to 32 µg/mL (8-fold the MIC), cell viability remained at 100%, indicating a favorable toxicity profile that warrants further investigation for therapeutic applications .

Propiedades

IUPAC Name |

1-tert-butyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMCTNQTJNGVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162376 | |

| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14327-04-9 | |

| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014327049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-tert-butyl-3-phenyl-2-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.